
Desethyl Sildenafil-d3
Overview
Description
Desethyl Sildenafil-d3 is a deuterated analog of Desethyl Sildenafil, which is a metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction by inhibiting phosphodiesterase type 5. The deuterated form, this compound, is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Sildenafil-d3 involves the deuteration of Desethyl Sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Desethyl Sildenafil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Desethyl Sildenafil-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry
Biological Activity
Desethyl Sildenafil-d3 (CAS No. 1346603-75-5) is a stable isotope of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This compound has garnered interest in pharmacological research due to its potential applications in various therapeutic areas, particularly in enhancing the understanding of Sildenafil's metabolic pathways and biological effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and research findings.
Overview of Sildenafil and Its Metabolites
Sildenafil is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow in the corpus cavernosum . The primary metabolite of Sildenafil is N-desmethyl-sildenafil, which also exhibits biological activity but is less potent than its parent compound .
This compound serves as a valuable tool for studying the pharmacokinetics and pharmacodynamics of these compounds, allowing researchers to trace metabolic processes without interference from natural isotopes.
Pharmacological Profile
Pharmacodynamics:
- Mechanism of Action: this compound, like Sildenafil, acts as a selective inhibitor of PDE5. This inhibition results in increased cGMP levels, which enhance nitric oxide-mediated vasodilation .
- Selectivity: Studies indicate that Sildenafil shows a high selectivity for PDE5 over other phosphodiesterases, making it an effective treatment option with minimal side effects related to other pathways .
Metabolism:
- This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. The presence of stable isotopes like d3 allows for precise tracking of these metabolic pathways in vivo .
Case Studies
-
Electroretinogram Studies:
A study demonstrated that both Sildenafil and its metabolite N-desmethyl-sildenafil significantly increased the amplitude of flash-evoked electroretinogram (ERG) responses in rat retinas. This suggests enhanced sensitivity of photoreceptor cells in the presence of these compounds . -
Osteoarthritis Treatment:
In a recent investigation involving equine chondrocytes, a combination therapy including bupivacaine and sildenafil (1 μM) was shown to reduce intracellular calcium release and inflammatory markers significantly. Although this compound was not directly tested, its parent compound's effects provide insights into potential therapeutic applications for osteoarthritis .
Pharmacokinetic Studies
Research utilizing stable isotopes has highlighted the pharmacokinetic properties of this compound:
- Absorption: The absorption rate can be influenced by food intake, with fasted conditions yielding peak plasma concentrations within 30 to 120 minutes .
- Half-life: The half-life of Sildenafil can be extended when co-administered with certain drugs that inhibit CYP3A4, affecting the metabolism of both Sildenafil and its metabolites .
Data Table: Comparative Biological Activity
Compound | Mechanism | Potency (IC50) | Selectivity for PDE5 | Clinical Use |
---|---|---|---|---|
Sildenafil | PDE5 Inhibition | 3.5 nmol/L | High | Erectile Dysfunction, PAH |
N-desmethyl-sildenafil | PDE5 Inhibition | Higher than d3 | Moderate | Research on efficacy |
This compound | PDE5 Inhibition | Not directly measured | High | Research tool for metabolism studies |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Desethyl Sildenafil-d3 in laboratory settings?
Methodological Answer:
- Engineering controls : Use mechanical exhaust systems or fume hoods to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear chemically resistant gloves (tested for solvents), full-face respirators (NIOSH-approved), and protective clothing to prevent skin/eye contact .
- Emergency measures : For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap, and seek immediate medical attention. Avoid inducing vomiting if ingested .
Q. How can researchers validate the purity and identity of this compound in analytical workflows?
Methodological Answer:
- Use deuterated internal standards (e.g., Sildenafil-d3) for mass spectrometry calibration to enhance specificity .
- Apply TLC or HPLC-UV to monitor degradation products. Cross-reference retention times with certified reference materials (CRMs) .
- Perform structural elucidation via NMR (¹H/¹³C) to confirm deuterium placement and rule out analogs like Demethylsildenafil .
Q. What experimental approaches are suitable for assessing acute toxicity parameters of this compound?
Methodological Answer:
- Conduct oral and dermal LD50 studies in rodent models, adhering to OECD Guidelines 423/425. Note that existing SDS data lack verified LD50 values, necessitating pilot dosing trials .
- Monitor biomarkers (e.g., liver enzymes, renal function) post-exposure to identify target organ effects .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological effects on cognitive function?
Methodological Answer:
- Use intracerebroventricular streptozotocin-induced dementia models in rodents to assess anti-amnesic activity. Measure memory retention via Morris water maze or passive avoidance tests .
- Include dose-response curves (e.g., 1–10 mg/kg) and compare outcomes with parent compounds (e.g., Sildenafil) to isolate deuterium effects .
Q. What strategies resolve contradictions in similarity analyses between this compound and its analogs in PubChem datasets?
Methodological Answer:
- Combine multiple similarity measures (e.g., Tanimoto coefficient, Euclidean distance) to rank structural analogs. Prioritize manual validation by domain experts to address false positives (e.g., Udenafil vs. This compound) .
- Use semantic enrichment tools to integrate metadata (e.g., pharmacological targets, metabolic pathways) into similarity scoring .
Q. How can researchers ensure regulatory compliance when reporting clinical or preclinical data on this compound?
Methodological Answer:
- Follow ICH E3 guidelines : Structure reports to include demographic data, adverse event summaries, and statistical analyses supporting benefit-risk assessments .
- Document protocol deviations and justify adaptations (e.g., cross-over designs, blinding methods) in appendices .
Q. What methodologies enhance reproducibility in synthesizing this compound for pharmacokinetic studies?
Methodological Answer:
- Standardize deuterium incorporation using catalytic exchange reactions under inert atmospheres. Validate deuteration efficiency via isotopic ratio MS .
- Publish detailed synthetic protocols with reaction conditions (e.g., solvent purity, temperature gradients) to enable independent replication .
Q. How should ecological impact assessments be conducted for this compound, given limited ecotoxicological data?
Methodological Answer:
- Perform read-across analyses using data from structurally related compounds (e.g., Sildenafil) to predict biodegradation and aquatic toxicity .
- Use QSAR models to estimate bioaccumulation potential and prioritize testing endpoints .
Q. What stability testing protocols are recommended for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor degradation via HPLC and characterize byproducts using high-resolution MS .
- Store samples in airtight, light-resistant containers at 0–6°C to prevent electrostatic charge accumulation and thermal decomposition .
Q. How can researchers integrate findings on this compound into broader pharmacological or toxicological frameworks?
Methodological Answer:
Properties
IUPAC Name |
5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747482 | |
Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-75-5 | |
Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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